

Technical Support Center: INCB3344 & CCR2 Binding

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Compound of Interest

Compound Name:	INCB3344
CAS No.:	1262238-11-8
Cat. No.:	B608091

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the binding characteristics of the CCR2 antagonist, **INCB3344**.

Frequently Asked Questions (FAQs)

Q1: Is the binding of **INCB3344** to the CCR2 receptor reversible?

Yes, the binding of **INCB3344** to the human CCR2 (hCCR2) receptor is rapid and reversible[1]. This characteristic is crucial for understanding its mechanism of action and for designing experiments to assess its potency and efficacy.

Q2: What is the binding affinity of **INCB3344** for CCR2?

INCB3344 binds to human CCR2 with high affinity, exhibiting a dissociation constant (Kd) of approximately 5 nM[1]. For murine CCR2 (mCCR2), a kinetic dissociation binding constant (KD) of 7.6 nM has been reported[2].

Q3: How potent is **INCB3344** at inhibiting CCR2 function?

INCB3344 is a potent antagonist of CCR2. Its potency has been demonstrated in various assays, including binding antagonism and inhibition of chemotaxis. The IC₅₀ values for **INCB3344** are summarized in the table below.

Q4: Is **INCB3344** selective for CCR2?

Yes, **INCB3344** is a selective CCR2 antagonist. It exhibits more than 100-fold selectivity for CCR2 over other closely related chemokine receptors like CCR1 and CCR5[3][4]. It has also been tested against a broad panel of other G protein-coupled receptors, ion channels, and transporters, showing IC₅₀ values of over 1 μM[5][6].

Q5: Can **INCB3344** be used in rodent models?

Yes, **INCB3344** is active against both human and rodent CCR2, making it a suitable tool for target validation in rodent models of disease[4]. It has demonstrated efficacy in various animal models, including those for delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis[7][8].

Troubleshooting Guide

Issue 1: Inconsistent IC₅₀ values in functional assays.

- **Possible Cause:** Cell-based functional assays, such as chemotaxis, can be influenced by various factors. High expression levels of CCR2 in recombinant cell lines can sometimes lead to an underestimation of a compound's potency.
- **Recommendation:** It is advisable to use cells endogenously expressing CCR2, such as the murine monocyte cell line WEHI-274.1, for more physiologically relevant results[5][6]. Additionally, ensure that the concentration of the chemoattractant (e.g., CCL2) used is near its EC₅₀ for optimal assay sensitivity.

Issue 2: Lack of in vivo efficacy despite potent in vitro activity.

- **Possible Cause:** Achieving sustained high levels of receptor occupancy is often necessary for in vivo efficacy of CCR2 antagonists[2]. The pharmacokinetic properties of **INCB3344**, such as its half-life, will influence the dosing regimen required to maintain sufficient receptor occupancy.

- Recommendation: Conduct pharmacokinetic studies to determine the optimal dosing schedule. The reported oral bioavailability of **INCB3344** in mice is 47%, with a plasma half-life of approximately 1.6 hours[8][9]. Consider these parameters when designing in vivo experiments.

Issue 3: Observing unexpected off-target effects.

- Possible Cause: While **INCB3344** is highly selective, it is always good practice to rule out off-target effects.
- Recommendation: When feasible, include control experiments with cell lines that do not express CCR2 to confirm that the observed effects are mediated by the target receptor. Additionally, consider using a structurally unrelated CCR2 antagonist as a comparator to strengthen the evidence for on-target activity.

Data Presentation

Table 1: Binding and Functional Potency of **INCB3344**



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Table 2: Kinetic Parameters of [³H]**INCB3344** Binding to Murine CCR2



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Experimental Protocols

CCR2 Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of a test compound (e.g., **INCB3344**) for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

- Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or CHO cells transiently expressing murine CCR2.
- Radioligand: [³H]INCB3344 or ¹²⁵I-labeled mCCL2.
- Test Compound: **INCB3344**.
- Assay Buffer: RPMI 1640 with 1% BSA.
- Wash Buffer: Cold PBS.
- Filtration Plate: 96-well filter plate.
- Scintillation Counter.

Procedure:

- Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1×10^6 cells/mL[10].
- Assay Setup (in a 96-well plate, in triplicate):
 - Total Binding: 25 μ L of assay buffer.
 - Non-specific Binding: 25 μ L of 1 μ M unlabeled CCL2 or 10 μ M **INCB3344**[2][10].
 - Test Compound: 25 μ L of serially diluted **INCB3344**.
- Add 50 μ L of radioligand (e.g., 5 nM [³H]**INCB3344** or ~50 pM ¹²⁵I-mCCL2) to all wells[2][10].
- Add 100 μ L of the cell suspension to all wells[10].
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation[10]. For kinetic experiments, incubate at 25°C[2].
- Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold[10].
- Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity[10].
- Data Analysis: Subtract non-specific binding from all other readings to determine specific binding. Calculate IC50 values using non-linear regression.

Chemotaxis Assay

This assay measures the ability of **INCB3344** to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

- Cells: CCR2-expressing cells (e.g., WEHI-274.1).
- Chemoattractant: Murine CCL2 (mCCL2).
- Test Compound: **INCB3344**.

- Assay Medium: RPMI 1640 with 1% BSA.
- Chemotaxis Plate: 96-well plate with a porous membrane insert (e.g., 5 μm pore size).
- Fluorescent Dye: CyQuant or similar cell quantification reagent.

Procedure:

- Cell Preparation: Harvest cells and resuspend in assay medium to 1×10^6 cells/mL.
- Assay Setup:
 - Lower Wells: Add assay medium containing mCCL2 (at its EC50 concentration) with or without serially diluted **INCB3344**.
 - Upper Inserts: Add the cell suspension.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours[10].
- Quantification of Migrated Cells:
 - Remove the inserts.
 - Add a cell lysis buffer containing a fluorescent dye to the lower wells[10].
 - Read the fluorescence on a plate reader.
- Data Analysis: Determine the concentration of **INCB3344** that inhibits 50% of the maximal cell migration (IC50).

Visualizations



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Caption: Reversible binding of **INCB3344** to CCR2 blocks CCL2-mediated signaling.



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Caption: Workflow for a competitive radioligand binding assay.

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